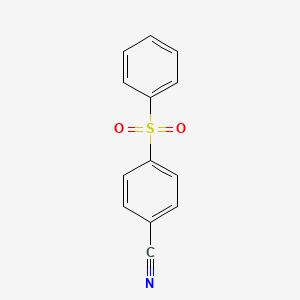

4-(Phenylsulfonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

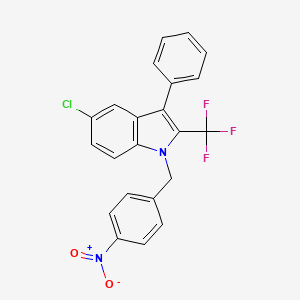

4-(Phenylsulfonyl)benzonitrile is a chemical compound with the molecular formula C13H9NO2S . It is used in various chemical reactions and has a molecular weight of 243.29 .

Synthesis Analysis

The synthesis of this compound involves several methods . One method involves the reaction with diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and caesium carbonate in dimethyl sulfoxide at 20 degrees Celsius for 24 hours . The reaction is carried out in an inert atmosphere and involves irradiation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenylsulfonyl group attached to a benzonitrile group . The InChI code for this compound is 1S/C13H9NO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H .Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

4-(Trifluoromethyl)-benzonitrile, a compound structurally related to 4-(Phenylsulfonyl)benzonitrile, has been used as a novel electrolyte additive in high voltage lithium ion batteries. It significantly enhances the cyclic stability of lithium nickel manganese oxide cathodes. The additive forms a low-impedance protective film on the cathode, improving the initial capacity and maintaining high capacity retention after numerous charge-discharge cycles. This research highlights the potential of similar compounds in improving the efficiency and durability of high-performance batteries (Huang et al., 2014).

Antimicrobial and Antibiotic Modulating Activity

The antimicrobial properties of 4-(Phenylsulfonyl) morpholine, a derivative of this compound, have been studied. Despite its limited intrinsic antimicrobial activity, it exhibits significant modulating activity, enhancing the effectiveness of other antibiotics. This has been demonstrated in its interaction with amikacin against Pseudomonas aeruginosa, showcasing the potential for this compound derivatives in combination therapies for resistant microbial strains (Oliveira et al., 2015).

Fuel Cell Technology

Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, which can be considered structurally analogous to this compound, have been synthesized for use in proton exchange membrane fuel cells. These copolymers show adjustable properties like water uptake, proton conductivity, and methanol permeability, which are critical for the fuel cell's performance. The research indicates the potential of this compound and its derivatives in creating advanced materials for clean energy technologies (Sankir et al., 2007).

Optical and Photochemical Applications

This compound derivatives have been explored for their optical properties. For instance, 4-[4-(n-butyloxy)phenylene-imino-methylidene]benzonitrile, structurally related to this compound, demonstrated interesting optical behavior when used in composite films. These composites showed potential in applications like polarizing optical microscopy and fluorescence spectroscopy, indicating the versatility of this compound derivatives in optical technologies (Marin & Perju, 2010).

Cancer Research and Drug Design

Derivatives of this compound have shown potential as anticancer agents. For instance, benzene sulfonamide derivatives, structurally related to this compound, have been synthesized and evaluated for their anticancer activity. Molecular docking studies indicated their effectiveness against specific cancer cell lines, highlighting the potential of this compound derivatives in therapeutic applications (Mohamed et al., 2022).

Wirkmechanismus

Target of Action

It is known to participate in reactions at the benzylic position . The benzylic position is a carbon atom adjacent to a benzene ring, and reactions at this position are crucial for synthesis problems .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .

Biochemical Pathways

The compound is involved in the synthesis of benzonitriles via an amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes . This reaction can proceed smoothly under mild conditions without the aid of any metals, additional oxidants, or strong bases .

Result of Action

The result of the compound’s action is the production of substituted benzonitriles in good to high yields in a regioselective manner . Benzonitriles are important structural elements found in a number of pharmaceuticals, agrochemicals, and natural products .

Action Environment

The action of 4-(Phenylsulfonyl)benzonitrile can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of different halogens . Additionally, the compound’s reaction can proceed smoothly under mild conditions, making it an efficient and environmentally friendly method to access benzonitriles .

Biochemische Analyse

Biochemical Properties

It is known that the compound can participate in various chemical reactions, suggesting potential interactions with enzymes, proteins, and other biomolecules

Cellular Effects

A study on a similar compound, 4-(phenylsulfonyl)morpholine, showed that it could inhibit the growth of triple-negative breast cancer cells . It would be interesting to investigate whether 4-(Phenylsulfonyl)benzonitrile has similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound can participate in various chemical reactions, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

A study on a similar compound, 4-(phenylsulfonyl)morpholine, showed that it could be metabolized into 4-cyanobutyric acid and glutaric acid

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGXGJNDLQYPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2905114.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2905121.png)

![9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2905133.png)

![N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2905136.png)

![3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2905137.png)